molecular formula C17H13ClN6O3S B11693396 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

Cat. No.: B11693396
M. Wt: 416.8 g/mol
InChI Key: OJFOTKCFONYNRO-UFWORHAWSA-N
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Description

N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound that features a combination of benzodioxole, tetrazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Intermediate: This step involves the chlorination of a benzodioxole derivative under controlled conditions.

    Synthesis of the Tetrazole Intermediate: The tetrazole ring is formed through a cyclization reaction involving an appropriate nitrile and sodium azide.

    Condensation Reaction: The final step involves the condensation of the benzodioxole and tetrazole intermediates with an aceto-hydrazide derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in mechanistic studies.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE
  • **N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE

Uniqueness

This compound is unique due to its combination of benzodioxole, tetrazole, and hydrazide functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H13ClN6O3S

Molecular Weight

416.8 g/mol

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C17H13ClN6O3S/c18-13-7-15-14(26-10-27-15)6-11(13)8-19-20-16(25)9-28-17-21-22-23-24(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,25)/b19-8+

InChI Key

OJFOTKCFONYNRO-UFWORHAWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=NN=NN3C4=CC=CC=C4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=NN=NN3C4=CC=CC=C4)Cl

Origin of Product

United States

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